molecular formula C14H18O2 B12126525 Benzene, (4,4-diethoxy-2-butynyl)- CAS No. 825622-09-1

Benzene, (4,4-diethoxy-2-butynyl)-

Cat. No.: B12126525
CAS No.: 825622-09-1
M. Wt: 218.29 g/mol
InChI Key: JFBJHKJYCSVISX-UHFFFAOYSA-N
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Description

Benzene, (4,4-diethoxy-2-butynyl)- is an organic compound with the molecular formula C14H18O2 It is a derivative of benzene, where the benzene ring is substituted with a 4,4-diethoxy-2-butynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, (4,4-diethoxy-2-butynyl)- typically involves the alkylation of benzene with a suitable diethoxy-2-butynyl halide under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction conditions usually require an anhydrous environment and temperatures ranging from 0°C to 50°C to ensure optimal yield and selectivity.

Industrial Production Methods

Industrial production of Benzene, (4,4-diethoxy-2-butynyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The purification of the final product is achieved through distillation or recrystallization techniques to ensure high purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Benzene, (4,4-diethoxy-2-butynyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes nitration, sulfonation, or halogenation under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, elevated temperatures and pressures.

    Substitution: HNO3/H2SO4 for nitration, SO3/H2SO4 for sulfonation, and halogens (Cl2, Br2) with a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkanes.

    Substitution: Nitrobenzene derivatives, sulfonated benzene derivatives, halogenated benzene derivatives.

Scientific Research Applications

Benzene, (4,4-diethoxy-2-butynyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Comparison with Similar Compounds

Benzene, (4,4-diethoxy-2-butynyl)- can be compared with other similar compounds such as:

Properties

CAS No.

825622-09-1

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

4,4-diethoxybut-2-ynylbenzene

InChI

InChI=1S/C14H18O2/c1-3-15-14(16-4-2)12-8-11-13-9-6-5-7-10-13/h5-7,9-10,14H,3-4,11H2,1-2H3

InChI Key

JFBJHKJYCSVISX-UHFFFAOYSA-N

Canonical SMILES

CCOC(C#CCC1=CC=CC=C1)OCC

Origin of Product

United States

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